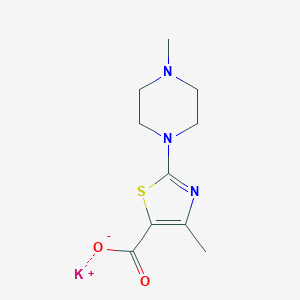![molecular formula C9H16ClNO2 B8049304 Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B8049304.png)
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl. It is a solid at room temperature and is typically stored under inert gas at -20°C to prevent degradation . This compound is known for its unique bicyclic structure, which makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves several steps. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process used to create the bicyclic structure . This method is efficient and allows for the creation of various derivatives by modifying the reaction conditions and reagents used.
In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high purity and yield. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to maximize the efficiency of the process.
化学反应分析
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry: The compound is used in the development of new materials and chemical products. Its unique structure and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid: This compound has a carboxylic acid group instead of a methyl ester, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties.
属性
IUPAC Name |
methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-7(11)9-3-2-8(4-9,5-9)6-10;/h2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLZGDFUCPYQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R,4S)-4-[(2-fluorophenyl)methyl-formylamino]-3-methyl-4-phenylbutanoic acid](/img/structure/B8049244.png)
![2-[(2S,3R)-2-(3-methoxyphenyl)-4-oxo-1-(thiophen-2-ylmethyl)azetidin-3-yl]acetic acid](/img/structure/B8049252.png)
![2-[(2S,3R)-1-[(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]acetic acid](/img/structure/B8049255.png)
![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide](/img/structure/B8049264.png)
![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B8049269.png)
![2-(Benzylamino)-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B8049272.png)
![2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8049280.png)
![2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B8049286.png)
![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B8049307.png)
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B8049311.png)
